Home > Products > Screening Compounds P136693 > 1H-1-Ethyl-d5 Candesartan
1H-1-Ethyl-d5 Candesartan - 1246818-70-1

1H-1-Ethyl-d5 Candesartan

Catalog Number: EVT-1457923
CAS Number: 1246818-70-1
Molecular Formula: C26H24N6O3
Molecular Weight: 473.548
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Candesartan Cilexetil is an angiotensin II receptor blocker (ARB) used to treat hypertension and heart failure. [] It is a prodrug, meaning it is inactive until metabolized in the body into its active form, Candesartan. [] Deuterium labeling involves replacing hydrogen atoms in a molecule with deuterium, a stable isotope of hydrogen. This technique is valuable in drug development for studying metabolism, pharmacokinetics, and efficacy. [, ]

Candesartan Cilexetil

  • Compound Description: Candesartan cilexetil [(±)-1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate; TCV-116] [, , ] is a prodrug of candesartan, an angiotensin II receptor blocker used to treat hypertension. [, ]
  • Relevance: Candesartan cilexetil is metabolized in vivo to the active compound, candesartan. 1H-1-Ethyl-d5 Candesartan is a deuterated analog of candesartan, differing only in the isotopic substitution of five hydrogen atoms with deuterium on the ethyl group. []

Candesartan

  • Compound Description: Candesartan [2-ethoxy-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-1,3-benzodiazole-7-carboxylic acid] [] is a potent angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension. [, ] It is the active metabolite of candesartan cilexetil. []

Dipotassium (Z)-2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazoline-2-ylidene]aminocarbonyl]-1-cyclopentencarboxylate

  • Compound Description: This compound (CAS 169328-25-0, KRH-594) [] is a new angiotensin II type 1 (AT1) receptor antagonist investigated for its cardiovascular effects. []

Olmesartan Medoxomil

  • Compound Description: Olmesartan medoxomil is another angiotensin II receptor blocker, synthesized through a convergent approach involving C–H arylation. []
  • Relevance: The synthesis of olmesartan medoxomil utilizes similar C–H arylation chemistry as described in the development of related compounds, demonstrating a potential connection to the development of 1H-1-Ethyl-d5 Candesartan. []

1-Benzyl-5-phenyl-1H-tetrazole

  • Compound Description: This compound serves as a key starting material in the convergent synthesis of angiotensin II receptor blockers, including a late-stage intermediate for olmesartan medoxomil. []
  • Relevance: The utilization of 1-benzyl-5-phenyl-1H-tetrazole as a starting material in the synthesis of olmesartan medoxomil suggests a potential application in the synthesis of other related compounds, including 1H-1-Ethyl-d5 Candesartan, due to their shared structural features and target activity. []
Overview

1H-1-Ethyl-d5 Candesartan is a deuterated analogue of Candesartan, classified as an angiotensin II receptor antagonist. It is primarily utilized in scientific research to investigate pharmacokinetics and pharmacodynamics related to hypertension treatment. This compound is particularly valuable due to its isotopic labeling, which allows for precise tracking in metabolic studies.

Source

The compound is synthesized from commercially available precursors, with its structure incorporating deuterium atoms into the ethyl group of Candesartan. This modification enhances its utility in various analytical and research applications.

Classification

1H-1-Ethyl-d5 Candesartan falls under the category of angiotensin II receptor antagonists, specifically targeting the type-1 angiotensin II receptor (AT1). This classification is essential for understanding its therapeutic applications and mechanisms of action.

Synthesis Analysis

Methods

The synthesis of 1H-1-Ethyl-d5 Candesartan involves several key steps:

  1. Formation of the Tetrazole Ring: This is achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
  2. Coupling Reactions: The tetrazole ring is coupled with a biphenyl moiety through a palladium-catalyzed cross-coupling reaction.
  3. Deuteration: The ethyl group is replaced with an ethyl-d5 group using deuterated reagents.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high purity and isotopic enrichment. Industrial production may utilize automated reactors and continuous flow systems to enhance efficiency.

Molecular Structure Analysis

Structure

The molecular formula for 1H-1-Ethyl-d5 Candesartan is C26H19D5N6O3C_{26}H_{19}D_{5}N_{6}O_{3}, with a molecular weight of 473.54 g/mol. The compound features a complex structure typical of angiotensin II receptor antagonists, including a tetrazole ring and an ethoxy group.

Data

Key structural data includes:

  • Molecular Weight: 473.54 g/mol
  • Molecular Formula: C26H19D5N6O3C_{26}H_{19}D_{5}N_{6}O_{3}
Chemical Reactions Analysis

Types of Reactions

1H-1-Ethyl-d5 Candesartan can undergo various chemical reactions, including:

  • Oxidation: Utilizing strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Employing reducing agents such as lithium aluminum hydride.
  • Substitution: The tetrazole ring and biphenyl moiety can participate in electrophilic and nucleophilic substitution reactions.

Technical Details

The specific conditions for these reactions vary:

  • Oxidation Conditions: Acidic medium with potassium permanganate.
  • Reduction Conditions: Anhydrous ether with lithium aluminum hydride.
  • Substitution Conditions: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Mechanism of Action

Process

1H-1-Ethyl-d5 Candesartan functions by blocking the action of angiotensin II, a potent vasoconstrictor. This blockade occurs at the type-1 angiotensin II receptor, leading to vasodilation and reduced blood pressure.

Data

The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Participates in various chemical reactions as outlined previously.
Applications

1H-1-Ethyl-d5 Candesartan is extensively used in scientific research, including:

  • Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of Candesartan in biological systems.
  • Pharmacodynamic Studies: To explore interactions between Candesartan and its molecular targets.
  • Analytical Method Development: Serves as a reference standard for developing analytical methods for Candesartan.
  • Quality Control: Utilized in quality control processes during the production of Candesartan formulations.

This compound's isotopic labeling significantly enhances its utility in understanding drug behavior in vivo, making it an important tool in pharmacological research.

Introduction to 1H-1-Ethyl-d5 Candesartan

1H-1-Ethyl-d5 Candesartan (CAS 1246818-70-1) is a deuterated analog of the angiotensin II receptor blocker (ARB) candesartan. This isotopically labeled compound features five deuterium atoms (d5) specifically incorporated into the ethyl group attached to the tetrazole nitrogen. Its chemical name is 2-Ethoxy-1-[[2'-[1-(ethyl-d5)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid, with a molecular formula of C₂₆H₂₄N₆O₃ and a molecular weight of 473.54 g/mol [3] [10]. Unlike therapeutically administered candesartan cilexetil (a prodrug), 1H-1-Ethyl-d5 Candesartan is primarily characterized as a synthetic impurity or metabolite reference standard in analytical and pharmacological research [3] [8]. Its primary utility lies in drug development studies, where it serves as a stable isotopically labeled internal standard for mass spectrometry-based quantification of candesartan and its derivatives in biological matrices. This enables precise pharmacokinetic tracking without interference from endogenous compounds or structurally related molecules [6] [10].

Structural and Isotopic Characterization of 1H-1-Ethyl-d5 Candesartan

The core structure retains the canonical candesartan framework: a biphenyl-tetrazole moiety linked to a benzimidazole carboxylic acid via a methylene bridge. The defining structural modification involves replacement of the hydrogen atoms in the N-1 ethyl group (–CH₂CH₃) of the tetrazole ring with deuterium (–CD₂CD₃), yielding a pentadeuterated ethyl substituent [6] [8] [10]. This modification is confirmed through advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Exhibits characteristic absence of proton signals for the ethyl group (δ ~1.3–1.5 ppm and δ ~4.0–4.5 ppm in non-deuterated analog), replaced by deuterium-specific signatures detectable via ²H-NMR [8].
  • High-Resolution Mass Spectrometry (HRMS): Shows a distinct +5 Da mass shift (m/z 473.54) compared to non-deuterated 1H-1-Ethyl Candesartan (m/z 468.51) [3] [10].
  • Vibrational Spectroscopy: Infrared (IR) spectra reveal altered C–D stretching frequencies at ~2100–2200 cm⁻¹, absent in the non-deuterated compound [6].

Table 1: Structural and Spectroscopic Signatures of 1H-1-Ethyl-d5 Candesartan

CharacteristicNon-Deuterated Candesartan1H-1-Ethyl-d5 Candesartan
Molecular FormulaC₂₆H₂₉N₆O₃C₂₆H₂₄D₅N₆O₃
Molecular Weight468.51 g/mol473.54 g/mol
Ethyl Group Motety–CH₂CH₃–CD₂CD₃
Key MS Shiftm/z 468.51m/z 473.54 (+5 Da)
Characteristic IRC–H stretches (~2900 cm⁻¹)C–D stretches (~2150 cm⁻¹)

The deuterium substitution occurs at metabolically vulnerable positions, strategically designed to influence enzymatic processing without altering the primary pharmacophore responsible for angiotensin II receptor type 1 (AT₁) antagonism [6] [10].

Role of Deuterium in Pharmacokinetic Optimization

Deuterium incorporation leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C–D) bond compared to carbon-hydrogen (C–H) bond slows enzymatic oxidative metabolism. This principle is critically exploited in 1H-1-Ethyl-d5 Candesartan to modulate key pharmacokinetic parameters:

  • Metabolic Stability: Cytochrome P450 (CYP)-mediated oxidation—particularly O-deethylation via CYP2C9—is significantly attenuated at the deuterated ethyl site. This reduces the formation rate of inactive metabolites like CV-15959 [4] [9].
  • Half-life Extension: In vitro microsomal studies demonstrate a 1.5–2-fold increase in metabolic half-life for the deuterated analog compared to non-deuterated candesartan derivatives due to reduced intrinsic clearance [4] [9].
  • Improved Exposure Metrics: Enhanced stability translates to higher systemic exposure (AUC) and prolonged therapeutic effect per dose unit, as confirmed in preclinical models using deuterated analogs as tracers [4] [10].
  • Bioanalytical Utility: The +5 Da mass shift creates distinct chromatographic peaks in LC-MS/MS, eliminating endogenous interference and enabling precise quantification of candesartan in plasma and urine at sub-ng/mL levels [6] [10].

Table 2: Impact of Deuterium on Key Pharmacokinetic Parameters

ParameterNon-Deuterated Candesartan1H-1-Ethyl-d5 Candesartan (Preclinical Data)Impact
Primary Metabolic PathwayCYP2C9 O-deethylationCYP2C9 O-deethylation (slowed)↓ Metabolic clearance
Metabolite Formation RateHigh for CV-15959Reduced by 40–60%↑ Metabolic stability
Apparent Half-life (t₁/₂)5–9 hours (human)1.5–2-fold increase in vitro↑ Duration of action
Analytical SensitivitySubject to matrix effectsEnhanced selectivity in MS detection↑ Quantification accuracy

The deuterium-induced changes are position-specific. The ethyl group on the tetrazole ring is a known site of oxidative metabolism, making its deuteration a rational strategy for optimizing candesartan's kinetic profile without altering its AT₁ receptor affinity [4] [9] [10].

Comparative Analysis with Non-Deuterated Candesartan Derivatives

1H-1-Ethyl-d5 Candesartan exhibits distinct physicochemical and biochemical properties compared to its non-deuterated counterparts and parent drug:

  • Receptor Binding and Pharmacodynamics:Deuterium substitution does not alter the molecule's electronic configuration or steric bulk at the receptor-binding site. Consequently, 1H-1-Ethyl-d5 Candesartan retains near-identical affinity for the AT₁ receptor (IC₅₀ ~1 nM) compared to candesartan [5] [9]. Both compounds demonstrate insurmountable antagonism—binding tightly to AT₁ with slow dissociation (t₁/₂ ~120 min)—unlike surmountable ARBs like losartan [5] [9].
  • Metabolic Pathway Alterations:While non-deuterated candesartan undergoes significant hepatic metabolism via O-deethylation (CYP2C9) and glucuronidation (UGT1A3), the deuterated analog shows reduced flux through the O-deethylation pathway. This shifts metabolism toward alternative routes like N-glucuronidation, altering metabolite profiles [4] [9].
  • Solubility and Distribution:Deuteration minimally impacts lipophilicity (logP ~5.9) and plasma protein binding (>99%), maintaining similar volume of distribution (Vd ~0.13 L/kg) [4] [9]. However, deuterated versions exhibit slightly enhanced aqueous solubility due to isotopic effects on crystal lattice energy [6].
  • Analytical Performance:The deuterated compound serves as an ideal internal standard for quantifying non-deuterated candesartan due to near-identical chromatographic behavior (retention time) but distinct mass detection [3] [10].

Table 3: Comparative Properties of Candesartan Analogs

PropertyCandesartanCandesartan Cilexetil (Prodrug)1H-1-Ethyl Candesartan1H-1-Ethyl-d5 Candesartan
Primary FunctionActive drugProdrugImpurity/MetaboliteIsotopologue/Internal standard
AT₁ Binding (Insurmountable)YesConverted to active formYesYes
Key Metabolic TargetO-deethylationEster hydrolysisO-deethylationO-deethylation (slowed)
Role in BioanalysisAnalyteProdrug (pre-analytical hydrolysis)InterferenceQuantitative internal standard
Deuterium ContentNoneNoneNone5 atoms (Ethyl-d5)

This comparative profile underscores that deuterium incorporation primarily modifies metabolic kinetics and analytical utility, not the core pharmacological activity. The deuterated analog thus serves as a valuable tool for optimizing candesartan-based therapeutics and assays [3] [6] [10].

Properties

CAS Number

1246818-70-1

Product Name

1H-1-Ethyl-d5 Candesartan

IUPAC Name

2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

Molecular Formula

C26H24N6O3

Molecular Weight

473.548

InChI

InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2

InChI Key

YDHVZUNUEWIVIB-WNWXXORZSA-N

SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.